2-(3,4-Dihydroxyphenyl)-5-hydroxy-4-oxo-4H-chromen-7-yl-D-glucopyranoside
CAS No.:
Cat. No.: VC16691663
Molecular Formula: C21H20O11
Molecular Weight: 448.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H20O11 |
|---|---|
| Molecular Weight | 448.4 g/mol |
| IUPAC Name | 2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
| Standard InChI | InChI=1S/C21H20O11/c22-7-16-18(27)19(28)20(29)21(32-16)30-9-4-12(25)17-13(26)6-14(31-15(17)5-9)8-1-2-10(23)11(24)3-8/h1-6,16,18-25,27-29H,7H2/t16-,18-,19+,20-,21?/m1/s1 |
| Standard InChI Key | PEFNSGRTCBGNAN-MKJMBMEGSA-N |
| Isomeric SMILES | C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O |
| Canonical SMILES | C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-4H-chromen-7-yl β-D-glucopyranoside, reflects its dual-component structure:
-
A flavone core (4-oxo-4H-chromen) with hydroxyl groups at positions 3', 4', and 5.
-
A β-D-glucopyranoside unit linked to the flavone’s 7-hydroxyl group via an O-glycosidic bond .
The glucopyranoside moiety enhances solubility and bioavailability compared to its aglycone counterpart, a common feature in flavonoid glycosides .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 534.4231 g/mol | |
| CAS Number | 98767-38-5 | |
| Solubility | Likely polar (inferred from glucoside) | – |
Structural Comparison with Analogous Flavonoids
Luteolin-7-O-Glucoside (Cynaroside)
Luteolin-7-O-glucoside (CHO), a well-studied analog, shares the flavone backbone and 7-O-glucoside substitution but lacks the 5-hydroxy and 3',4'-dihydroxyphenyl groups present in the target compound . Despite structural differences, both compounds exhibit:
-
Antioxidant activity: Scavenging of reactive oxygen species (ROS) via hydroxyl groups .
-
Glycoside-enhanced bioavailability: Improved absorption due to glucopyranosyl attachment .
Table 2: Comparative Analysis of Flavonoid Glycosides
Pharmacological Prospects and Challenges
Drug Development Considerations
-
Bioavailability: Glycosides typically exhibit better absorption than aglycones due to intestinal β-glucosidase activity .
-
Synthesis: No reported synthetic routes exist for the target compound. Extraction from natural sources (e.g., Salvia species) may be feasible .
Research Gaps
-
In vivo studies: Absence of data on pharmacokinetics or toxicity.
-
Target specificity: Unknown interactions with neurodegenerative disease pathways (e.g., α-synuclein aggregation).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume